RCL R876933
Description
RCL R876933 refers to a recombinant Rhizopus chinensis lipase (RCL), a biocatalyst engineered for industrial applications, particularly in food processing. This enzyme exhibits optimal activity at 40°C and pH 8.5, with robust stability across a wide pH range (3–9) and temperatures up to 40°C . Its freeze-dried form demonstrates a high specific activity of 17,640 U/g, making it suitable for dough modification and baking applications. This compound enhances bread quality by increasing specific volume and elasticity while reducing hardness and chewiness, as validated in rheological and textural analyses .
Properties
Molecular Formula |
C28H23N3O4S4 |
|---|---|
Molecular Weight |
593.8g/mol |
IUPAC Name |
methyl 2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H23N3O4S4/c1-35-27(34)23-18(19-12-7-13-36-19)14-37-24(23)29-21(32)15-38-28-30-25-22(17-10-5-6-11-20(17)39-25)26(33)31(28)16-8-3-2-4-9-16/h2-4,7-9,12-14H,5-6,10-11,15H2,1H3,(H,29,32) |
InChI Key |
RLLQOHQTQLFRCD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, thiolation, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Enzymatic Properties
The table below contrasts RCL R876933 with AY"AMANO", a commercially available lipase, based on enzymatic parameters:
| Parameter | This compound | AY"AMANO" |
|---|---|---|
| Optimal Temperature | 40°C | 35–45°C (broad range) |
| Optimal pH | 8.5 | 7.0–8.0 |
| Stability (pH range) | 3–9 | 5–8 |
| Specific Activity (U/g) | 17,640 | ~15,000 (estimated) |
| Thermal Tolerance | Stable ≤40°C | Degrades above 45°C |
Key Findings :
Functional Performance in Baking
This compound outperforms AY"AMANO" in modifying dough rheology and final product quality:
- Dough Rheology : this compound significantly alters dough’s thermomechanical properties, improving gas retention during fermentation .
- Bread Quality: Specific Volume: +15% increase compared to AY"AMANO". Elasticity: 20% higher than AY"AMANO"-treated samples. Hardness: Reduced by 25%, enhancing consumer acceptability .
Structural and Functional Analogues
- Candida antarctica Lipase B (CAL-B) : Used in lipid modification but lacks dough-specific benefits.
- Thermomyces lanuginosus Lipase: Heat-stable but less effective in pH-variable environments.
Gaps in Data : Direct comparisons with other industrial lipases (e.g., Aspergillus oryzae lipase) are absent in the evidence, necessitating further research.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying RCL R876933’s physicochemical properties?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example: "How does the solvent polarity (Intervention) affect the crystallization yield (Outcome) of this compound (Problem) compared to standard solvents (Comparison)?" Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by verifying the question addresses gaps in existing literature and is testable with available resources .
Q. What experimental design considerations are critical for synthesizing this compound?
- Methodological Answer :
Reproducibility : Document synthesis protocols in detail (e.g., temperature gradients, catalyst ratios) and cross-reference with established methods from primary literature .
Controls : Include negative controls (e.g., reactions without catalysts) and positive controls (known synthetic pathways for analogous compounds).
Resource Allocation : Use ’s guidance to distribute tasks (e.g., parallel synthesis trials) and define milestones (e.g., purity thresholds) .
Q. How to ensure reproducibility in experiments involving this compound?
- Methodological Answer :
- Detailed Protocols : Follow ’s standards for documenting methods, including equipment calibration and batch-specific reagent details (e.g., supplier LOT numbers) .
- Data Transparency : Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to formatting guidelines in (e.g., SI units, figure legends) .
- Peer Validation : Pre-publish protocols on platforms like *Protocols.io * for community feedback .
Advanced Research Questions
Q. How to analyze contradictory data in studies on this compound’s catalytic activity?
- Methodological Answer :
Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) .
Sensitivity Analysis : Test variables (e.g., pH, humidity) to identify confounding factors, as per ’s warning against data manipulation .
Meta-Analysis : Systematically compare datasets from prior studies using tools like PRISMA guidelines to resolve inconsistencies .
Q. What methodologies address gaps in existing literature on this compound’s biomedical applications?
- Methodological Answer :
- Systematic Reviews : Use ’s recommendations to avoid over-reliance on academic databases; incorporate grey literature (e.g., preprints, conference abstracts) .
- Hypothesis-Driven Proposals : Frame questions using ’s theory-linked approach (e.g., "Does this compound’s electron-deficient structure enhance its binding affinity to [specific receptor]?") .
- Collaborative Validation : Partner with interdisciplinary teams to replicate findings in diverse experimental settings (e.g., in vitro vs. in vivo models) .
Q. How to design multi-phase experiments for this compound under varying environmental conditions?
- Methodological Answer :
Phase 1 (Exploratory) : Screen variables (e.g., temperature, pressure) using fractional factorial designs to prioritize significant factors .
Phase 2 (Optimization) : Apply response surface methodology (RSM) to model ideal reaction conditions .
Phase 3 (Validation) : Conduct robustness testing with DOE (Design of Experiments) principles, ensuring alignment with ’s milestones .
Data Presentation and Reporting Standards
Table 1 : Guidelines for Reporting this compound Data
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
